(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate
Description
Properties
Molecular Formula |
C29H25NO6 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C29H25NO6/c1-5-30-16-19(23-15-21(34-4)9-11-24(23)30)14-26-27(31)22-10-12-25(17(2)28(22)35-26)36-29(32)18-7-6-8-20(13-18)33-3/h6-16H,5H2,1-4H3/b26-14+ |
InChI Key |
FRNNNASSSUUWMG-VULFUBBASA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC(=CC=C5)OC)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Competing Side Reactions
-
Indole N-Alkylation : During formylation, residual POCl₃ may alkylate the indole nitrogen. Quenching with aqueous NaHCO₃ mitigates this risk.
-
E/Z Isomerization : Prolonged heating during Knoevenagel condensation promotes isomerization. Monitoring via HPLC ensures reaction termination at optimal E selectivity.
Transition-Metal-Free Alternatives
For halogen-sensitive substrates, SNAr-mediated cyclization provides a metal-free route. Fluoro-substituted intermediates undergo nucleophilic attack by the benzofuran oxygen, followed by 5-endo-dig cyclization in DMSO/water. While yields are lower (65–70%), this method avoids palladium residues.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Steps
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The indole and benzofuran moieties can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that compounds with structural similarities to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran have demonstrated various pharmacological effects:
Potential Activities:
- Anticancer Properties : The indole and benzofuran scaffolds are known for their anticancer activities. Studies suggest that derivatives of these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial and fungal strains, indicating potential as antimicrobial agents .
- Neuroprotective Effects : Compounds with benzofuran structures have been linked to neuroprotective activities, potentially beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological applications of related compounds:
Mechanism of Action
The mechanism by which (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzofuran and benzoate moieties can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Potential: Unlike catechins (flavonoids with antioxidant roles), the target compound’s indole-benzofuran-ester architecture may prioritize interactions with hydrophobic enzyme pockets or cellular membranes. This is inferred from studies on analogous indole derivatives showing inhibition of cytochrome P450 enzymes .
The ethyl group on the indole nitrogen may reduce metabolic degradation compared to unsubstituted indoles.
Toxicity Considerations: No TRI release data () specifically mention this compound. However, structurally similar aromatic esters (e.g., phthalates) are regulated due to environmental persistence, suggesting the need for ecological risk assessment .
Notes
Evidence Limitations: The provided evidence lacks direct data on the target compound. Catechin comparisons () are structurally unrelated but highlight the importance of substituent effects on bioactivity.
Research Gaps :
- Synthesis and characterization data (e.g., NMR, HPLC purity) are absent.
- Computational modeling (e.g., docking studies) could predict targets like indoleamine 2,3-dioxygenase or estrogen receptors.
Recommendations :
- Prioritize in vitro assays for cytotoxicity and enzyme inhibition.
- Compare metabolic stability with simpler indole derivatives (e.g., melatonin or resveratrol hybrids).
Cross-referencing chemical databases (e.g., PubChem, Reaxys) and toxicological registries (e.g., EPA’s TRI) would strengthen future analyses.
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate is a complex organic molecule with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO6S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl methanesulfonate |
| InChI Key | GVHNSXOVJYDNDC-KEBDBYFISA-N |
Anticancer Properties
Research indicates that compounds similar to (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran have significant anticancer effects. For example:
- Apoptosis Induction : Studies have shown that related benzofuran derivatives can induce apoptosis in cancer cell lines such as K562 cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. In one study, a related compound increased caspase activity significantly after prolonged exposure .
- Cell Proliferation Inhibition : Compounds in this class have demonstrated inhibitory effects on cell proliferation in various cancer types, including breast cancer (MCF-7) and leukemia cells. For instance, a derivative exhibited an IC50 value of 58 µM against MCF-7 cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Inhibition of Gram-positive Bacteria : Similar compounds showed moderate activity against Gram-positive strains with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of benzofuran derivatives:
- Cytokine Inhibition : Certain derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as IL-6, suggesting a role in managing inflammatory conditions .
- Reduction of Inflammatory Mediators : Compounds have demonstrated the ability to lower levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro, indicating their potential use in treating inflammatory diseases .
The biological activity of (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could also interact with cellular receptors, altering signaling pathways that lead to apoptosis or inflammation modulation.
Study on Apoptosis Induction
A study conducted on K562 leukemia cells demonstrated that treatment with a related compound led to a significant increase in phosphatidylserine exposure on the cell surface, a hallmark of early apoptosis. Flow cytometry analysis revealed that after 48 hours of treatment, caspase activity increased by over 200%, confirming the compound's pro-apoptotic effects .
Antimicrobial Efficacy
In another study assessing antimicrobial activity, derivatives were tested against clinical strains of bacteria. Results indicated that certain compounds exhibited significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, with varying MIC values .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate?
- Methodological Answer : The compound can be synthesized via condensation reactions between indole derivatives and benzofuran intermediates. A common approach involves refluxing precursors like methyl-3-amino-4-hydroxybenzoate with aryl acids (e.g., 3-methoxybenzoic acid) in excess, followed by cooling and purification . For indole-based intermediates, hexafluoropropan-2-ol has been used as a solvent to enhance reaction efficiency at room temperature, as demonstrated in analogous benzofuran syntheses .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy : 1H NMR, 13C NMR, and IR to identify functional groups (e.g., methoxy, carbonyl) and stereochemistry .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC to assess purity and isolate intermediates .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to potential hazards (e.g., irritancy, toxicity), researchers should:
- Use personal protective equipment (PPE) such as gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Follow risk phrases like R22 ("Harmful if swallowed") as outlined in safety data sheets for structurally related indole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., hexafluoropropan-2-ol) enhance reaction rates and selectivity in benzofuran-indole condensations .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may reduce side reactions in analogous heterocyclic syntheses .
- Temperature Control : Lower temperatures (e.g., 0–25°C) minimize decomposition of thermally sensitive intermediates .
Q. How can computational tools aid in the molecular design of derivatives?
- Methodological Answer :
- Molecular Modeling : Software like Discovery Studio (DS) enables virtual screening of 2-arylbenzofuran libraries to predict binding affinity or stability .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) by modifying substituents (e.g., methoxy groups) on the indole or benzofuran moieties .
Q. How should researchers resolve contradictions in reported spectral data or synthetic yields?
- Methodological Answer :
- Reproducibility Checks : Verify experimental parameters (e.g., solvent purity, reaction time) against literature protocols .
- Statistical Analysis : Use inferential statistics (e.g., ANOVA) to assess variability in yields due to catalysts or temperature .
- Cross-Validation : Compare NMR/HRMS data with structurally similar compounds (e.g., 3-hydroxy-7-methoxy-5-methyl-3H-2-benzofuran-1-one) to identify spectral anomalies .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Functional Group Modification : Replace methoxy groups with halogens or alkyl chains to assess impact on bioactivity .
- Biological Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
Q. How can this compound be applied in interdisciplinary research (e.g., materials science or pharmacology)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
